molecular formula C10H12N2O B2600870 4-Methyl-2-propan-2-ylfuro[2,3-d]pyrimidine CAS No. 2418671-61-9

4-Methyl-2-propan-2-ylfuro[2,3-d]pyrimidine

Cat. No.: B2600870
CAS No.: 2418671-61-9
M. Wt: 176.219
InChI Key: ZKYJQWJJJKAFIV-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . For instance, the 4,5,6,7-tetrahydrobenzo[b]thiophene derivative reacted with benzoylisothiocyanate to give N-benzoylthiourea derivative. The latter underwent ready cyclization to give the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative .


Molecular Structure Analysis

Pyrimidine is the six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . The name of the pyrimidine was first applied by Pinner from the combination of two words pyridine and amidine .


Chemical Reactions Analysis

The 4,5,6,7-tetrahydrobenzo[b]thiophene derivative reacted with benzoylisothiocyanate to give N-benzoylthiourea derivative. The latter underwent ready cyclization to give the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative .


Physical and Chemical Properties Analysis

Pyrimidines are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . They have been isolated from the nucleic acid hydrolyses and are much weaker base than pyridine and soluble in water .

Scientific Research Applications

Structural and Synthetic Applications

Nonlinear Optical Properties and Structural Analysis Pyrimidine derivatives, including those structurally related to 4-Methyl-2-propan-2-ylfuro[2,3-d]pyrimidine, have been extensively studied for their nonlinear optical (NLO) properties. Research demonstrates that these compounds exhibit significant NLO characteristics, which are promising for optoelectronic applications. Structural parameters and electronic properties have been explored through density functional theory (DFT) and time-dependent DFT (TDDFT) analyses, highlighting their potential in high-tech applications related to nonlinear optics (Hussain et al., 2020).

Antibacterial Activity Pyrimidine-based compounds, through synthetic modifications, have demonstrated antibacterial activity against various bacterial strains. The exploration of novel derivatives through condensation reactions showcases the versatility of pyrimidine scaffolds in developing antimicrobial agents (Lahmidi et al., 2019).

Biological Activities and Potential Therapeutic Applications

Antitumor and Antifolate Activities Pyrimidine derivatives have been synthesized as potential nonclassical antifolates targeting thymidylate and purine nucleotide biosynthesis. These compounds have shown potent antiproliferative effects against various tumor cell lines, suggesting their utility in cancer chemotherapy (Liu et al., 2015).

Antineuropathic Pain Agents Research into sigma-1 receptor antagonists based on the pyrimidine scaffold has identified compounds with significant potential in treating neuropathic pain. These studies highlight the importance of the pyrimidine core in the development of new pharmacotherapies for chronic pain management (Lan et al., 2014).

Microtubule Targeting Agents A novel series of 4-substituted 5-methyl-furo[2,3-d]pyrimidines have been synthesized and evaluated as microtubule depolymerizing agents effective against multidrug-resistant cancer cells. This research underscores the critical role of pyrimidine derivatives in cancer therapy, especially in overcoming drug resistance (Devambatla et al., 2016).

Mechanism of Action

Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Safety and Hazards

The cytotoxicity of the newly synthesized products was evaluated using six cancer and one normal cell lines. The toxicity of compounds with the optimal cytotoxicity was measured using shrimp larvae .

Future Directions

This review intends to assist in the development of more potent and efficacious anticancer drugs with pyrimidine scaffold . Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given .

Properties

IUPAC Name

4-methyl-2-propan-2-ylfuro[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-6(2)9-11-7(3)8-4-5-13-10(8)12-9/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYJQWJJJKAFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=COC2=NC(=N1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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